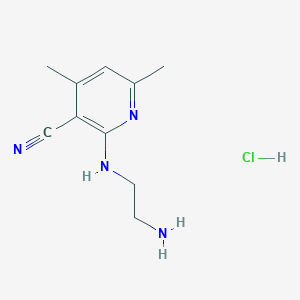

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(2-aminoethylamino)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.ClH/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11;/h5H,3-4,11H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAZIEGTFWSPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)NCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . The resulting amines are then protected in situ with Boc2O to prevent further reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to gram or kilogram scales. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Chromatographic purification steps are often employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using catalysts like RANEY® Nickel or reagents such as ZnCl2/NaBH4.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: RANEY® Nickel, ZnCl2/NaBH4.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its biological activity is primarily attributed to its ability to interact with specific molecular targets:

- KIF18A Inhibition : Recent studies have shown that this compound effectively inhibits KIF18A, a motor protein involved in mitosis. Inhibition leads to reduced proliferation and increased apoptosis in cancer cell lines, such as triple-negative breast cancer and high-grade serous ovarian cancer.

The following table summarizes the biological activities associated with 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in cell cycle regulation. |

| Anticancer Properties | Demonstrates cytotoxic effects against various cancer cell lines by inducing apoptosis. |

| Receptor Interaction | Potential interaction with receptors that regulate cellular signaling pathways. |

Case Studies

-

KIF18A Inhibition Study :

- In vitro studies revealed an EC50 value as low as 0.021 µM in sensitive cancer cell lines, indicating potent inhibitory effects on KIF18A activity.

- Treatment led to significant changes in protein expression profiles, including decreased levels of MCL-1 (a pro-survival marker) and increased apoptosis markers such as cleaved PARP.

-

Comparative Analysis with Other Compounds :

- Compared to similar compounds like 4-hydroxy-2-quinolones and indole derivatives, this compound exhibits unique properties due to its specific structural features, which may confer distinct biological reactivity.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. These interactions can modulate enzymatic functions, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The aminoethylamino group in the target compound contrasts with the aminoethylthio group in its thio analog (CAS: 1208081-62-2). The thioether linkage may enhance stability but reduce hydrogen-bonding capacity compared to the amine . The silane derivative (CAS: 35141-30-1) lacks a nitrile group but includes methoxysilane moieties, enabling surface adhesion in material science applications .

Spectroscopic Properties :

- Compound 17a () shares a nitrile group with the target compound, displaying a strong IR peak at 2181 cm⁻¹ (C≡N). Its pyrazolone ring introduces a carbonyl peak at 1660 cm⁻¹, absent in the target compound .

Thermal and Safety Data :

- The silane analog (CAS: 35141-30-1) has a boiling point of 114–118°C and flash point of 137°C, suggesting moderate thermal stability . In contrast, the thio analog (CAS: 1208081-62-2) requires strict storage protocols (e.g., avoiding heat sources) due to its reactive sulfhydryl group .

Nicotinonitrile derivatives like 17a are intermediates in heterocyclic synthesis, suggesting utility in medicinal chemistry .

Biological Activity

2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride, also known as a derivative of nicotinonitrile, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that may influence various biochemical pathways and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN₄

- Molecular Weight : 258.14 g/mol

- CAS Number : 2203070-90-8

The compound contains a pyridine ring substituted with an aminoethyl group and a nitrile group, which are essential for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may act as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a role in inflammatory responses and cellular stress responses .

- Modulation of Cell Signaling Pathways : It is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation .

- Anti-inflammatory Properties : Research indicates that similar compounds have shown promise in reducing pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Compounds structurally related to this compound have shown significant inhibition of prostaglandin E2 (PGE2) production in cellular models .

Case Studies

- Cancer Treatment : A study explored the efficacy of similar nicotinonitrile derivatives in treating IDH1 mutant cancers, highlighting their potential as targeted therapies . The study reported significant tumor size reduction in animal models treated with these compounds.

- Inflammatory Disorders : Another case study focused on the anti-inflammatory properties of related compounds, showing a reduction in markers of inflammation in animal models subjected to induced inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. Q: What are the critical considerations for synthesizing 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride, and how can reaction conditions be optimized?

A: Synthesis requires careful control of stoichiometry, temperature, and solvent selection. For nicotinonitrile derivatives, nucleophilic substitution or condensation reactions are common. Optimization can be achieved via factorial design experiments to evaluate variables like temperature (e.g., 60–100°C), reaction time (12–24 hrs), and catalyst loading (0.5–2.0 mol%) . Post-synthesis, confirm purity using HPLC or LC-MS, and characterize via H/C NMR and FT-IR to verify functional groups (e.g., nitrile stretch at ~2200 cm) .

Advanced Experimental Design

Q. Q: How can statistical experimental design methods improve the study of reaction parameters for this compound?

A: Response Surface Methodology (RSM) or Full Factorial Design (FFD) can systematically evaluate interactions between variables (e.g., pH, solvent polarity, and reagent ratios). For example, a 2 factorial design (8 experiments) can identify significant factors affecting yield (Table 1):

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Reaction Time | 12 hrs | 24 hrs |

ANOVA analysis of results can prioritize critical parameters and model optimal conditions .

Computational Reaction Pathway Analysis

Q. Q: What computational strategies are effective for predicting reaction mechanisms or intermediates?

A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy profiles for key steps like nucleophilic attack or cyclization. Transition state analysis identifies rate-limiting steps, while Molecular Dynamics (MD) simulations predict solvent effects. Pair computational results with experimental kinetic data (e.g., via stopped-flow spectroscopy) to validate pathways .

Handling and Safety in Academic Settings

Q. Q: What safety protocols are recommended for handling this compound in academic labs, given its potential hazards?

A:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators for airborne particulates .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation .

- Disposal: Neutralize acidic/basic residues before disposal. Follow EPA/OSHA guidelines for hazardous waste (e.g., incineration with scrubbers) .

- Emergency Measures: For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent drainage contamination .

Analytical Method Development

Q. Q: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

A:

Purity Verification: Re-run HPLC with a polar column (C18) and gradient elution (MeCN:HO, 0.1% TFA) to detect impurities.

Isotopic Labeling: Use N-labeled reagents to distinguish overlapping signals in H NMR.

Advanced Techniques: Employ 2D NMR (HSQC, HMBC) to assign ambiguous peaks or identify tautomeric forms .

Stability and Degradation Studies

Q. Q: What methodologies assess the compound’s stability under varying pH and temperature conditions?

A: Conduct accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 1–13), incubate samples at 25°C/40°C, and monitor degradation via UV-Vis (λ~270 nm for nicotinonitrile derivatives) over 7–30 days.

- Thermal Stability: Use TGA/DSC to determine decomposition thresholds (e.g., >150°C) .

Toxicity and Environmental Impact

Q. Q: How can researchers evaluate the compound’s ecotoxicological risks?

A:

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (EC over 48 hrs) .

- Biodegradation: Use OECD 301F (manometric respirometry) to assess microbial breakdown in wastewater .

- Regulatory Alignment: Cross-reference with IARC/ACGIH classifications for carcinogenicity thresholds (e.g., >0.1% w/w) .

Data Contradictions in Literature

Q. Q: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point variations)?

A:

Reproduce Experiments: Verify purity and calibrate equipment (e.g., DSC for melting points).

Meta-Analysis: Compare datasets from multiple sources (e.g., PubChem, Reaxys) and apply statistical outlier tests (Grubbs’ test).

Crystallography: Single-crystal XRD can resolve polymorphism issues affecting melting points .

Separation and Purification Challenges

Q. Q: What advanced separation techniques improve purity for this hygroscopic compound?

A:

- Chromatography: Use flash chromatography with silica gel (hexane:EtOAc gradient) or reverse-phase HPLC.

- Crystallization: Optimize solvent polarity (e.g., EtOH/HO mixtures) and cooling rates to enhance crystal yield .

Interdisciplinary Collaboration

Q. Q: How can computational chemists and experimentalists collaborate to accelerate research on this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.